molecular formula C11H14N2O B2770775 N-(1,2,3,4-Tetrahydroquinolin-3-YL)acetamide CAS No. 945-80-2

N-(1,2,3,4-Tetrahydroquinolin-3-YL)acetamide

Cat. No. B2770775
CAS RN: 945-80-2
M. Wt: 190.246
InChI Key: HCEIEGOMGWEGOJ-UHFFFAOYSA-N
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Description

N-(1,2,3,4-Tetrahydroquinolin-3-YL)acetamide is a chemical compound with the CAS Number: 945-80-2 and a linear formula of C11H14N2O . It is a derivative of tetrahydroquinoline, a class of compounds that have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of N-(1,2,3,4-Tetrahydroquinolin-3-YL)acetamide is represented by the linear formula C11H14N2O . The InChI code for this compound is provided in some resources , which can be used to generate a 3D structure for more detailed analysis.


Physical And Chemical Properties Analysis

N-(1,2,3,4-Tetrahydroquinolin-3-YL)acetamide has a molecular weight of 190.24 . Other physical and chemical properties such as melting point or solubility were not found in the accessed resources.

Scientific Research Applications

Antiproliferative Activities

  • N-(1,2,3,4-Tetrahydroquinolin-3-YL)acetamide derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. Specifically, a derivative demonstrated significant activity against nasopharyngeal carcinoma cells with minimal toxicity to peripheral blood mononuclear cells (I‐Li Chen et al., 2013).

Molecular Structure Analysis

  • The structural characteristics of derivatives, including their conformation and stabilizing intermolecular interactions, have been examined to understand their potential applications in medicinal chemistry (M. Kido et al., 1994).

Synthesis for Analgesic and Anti-inflammatory Activities

  • Novel derivatives have been synthesized and investigated for their analgesic and anti-inflammatory properties. One compound in particular showed potent activities in these areas, suggesting potential therapeutic applications (V. Alagarsamy et al., 2015).

Host-Guest Chemistry and Fluorescence

  • Certain amide-containing isoquinoline derivatives have been studied for their ability to form host-guest complexes, which exhibit enhanced fluorescence properties. This research opens up possibilities in the fields of sensing and imaging (A. Karmakar et al., 2007).

Free-Radical Scavenging Capacity

  • Derivatives have been synthesized and evaluated for their antioxidant properties. Some showed significant anti-radical capacity, even surpassing commercial antioxidants, indicating their potential in oxidative stress-related therapies (Vladimir V. Kouznetsov et al., 2011).

Antibiotic Properties

  • Research on certain tetrahydroquinoline derivatives has revealed antibiotic properties against bacteria and fungi, suggesting their potential use in treating infectious diseases (R. Asolkar et al., 2004).

Synthesis for Selective EGFR Kinase Inhibitors

  • New synthesis routes have been explored for derivatives as intermediates in developing selective EGFR kinase inhibitors, highlighting their role in cancer therapy (Xiangrui Jiang et al., 2011).

Antimalarial Activities

  • Some derivatives have been studied for their antimalarial activities, demonstrating efficacy against various strains of Plasmodium, the parasite responsible for malaria (J. Guan et al., 2005).

Safety And Hazards

Specific safety and hazard information for N-(1,2,3,4-Tetrahydroquinolin-3-YL)acetamide is not available in the resources I accessed. It’s always important to handle all chemical compounds with appropriate safety measures. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(14)13-10-6-9-4-2-3-5-11(9)12-7-10/h2-5,10,12H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEIEGOMGWEGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC2=CC=CC=C2NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2,3,4-Tetrahydroquinolin-3-YL)acetamide

CAS RN

945-80-2
Record name N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

300 mg of the 3-(acetylamino)quinoline (Rf (D)=0.43) obtained by a single recrystallization from ethyl acetate/hexane are hydrogenated in 10 ml of ethanol in the presence of 60 mg of palladium-on-charcoal (10% of Pd) at 50° C. under normal pressure for 20 h. After the reaction mixture has been filtered over Celite® 545 and the crude product has been purified by chromatography over 25 g of silica gel (mobile phase P), 3(R,S)-methylcarbonylamino-1,2,3,4-tetrahydroquinoline is obtained: Rf (P)=0.49; MS: (M)+ =190.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
60 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Borane-pyridine complex (320 mg, 3.5 mmol) was added to a solution of 3-acetamidoquinoline (320 mg, 1.7 mmol) in acetic acid (20 ml) and the mixture was stirred at room temperature for 18 h. Chloroform (150 ml) was added and the mixture was washed with 2N sodium hydroxide solution, water and brine. The organic phase was dried and reduced. Chromatography (80% EtOAc/20% 60-80 pet. ether) afforded 3-acetamido-1,2,3,4-tetrahydroquinoline (180 mg, 55%) as a pale yellow solid.
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Citations

For This Compound
1
Citations
EM Osipov, AH Munawar, S Beelen, D Fearon… - RSC Chemical …, 2022 - pubs.rsc.org
Polyomaviruses are a family of ubiquitous double-stranded DNA viruses many of which are human pathogens. These include BK polyomavirus which causes severe urinary tract …
Number of citations: 1 pubs.rsc.org

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